molecular formula C11H7BrO3 B1331511 4-Bromo-1-hydroxy-2-naphthoic acid CAS No. 5813-37-6

4-Bromo-1-hydroxy-2-naphthoic acid

Cat. No. B1331511
CAS RN: 5813-37-6
M. Wt: 267.07 g/mol
InChI Key: ORABWYPHDRBFAX-UHFFFAOYSA-N
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Description

“4-Bromo-1-hydroxy-2-naphthoic acid” is a chemical compound with the linear formula C11H7BrO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Safety and Hazards

“4-Bromo-1-hydroxy-2-naphthoic acid” is harmful by inhalation, in contact with skin, and if swallowed. It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABWYPHDRBFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302470
Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-hydroxy-2-naphthoic acid

CAS RN

5813-37-6
Record name 5813-37-6
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Record name 4-bromo-1-hydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-hydroxynaphthalene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of 1-hydroxy-2-naphthoic acid (compound 66, 18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to yield the title compound (24.6 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

To a suspension of 1-hydroxy-2-naphthoic acid (2.5 g; 13.3 mm) in chloroform (50 ml) was added bromine (0.68 ml) in chloroform (5 ml) dropwise and the reaction stirred at room temperature for one hour. The solvent was removed in vacuo, the solid washed repeatedly with water and collected by filtration and dried to give 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Bromine (6.1 mL, 120 mmol) was added to a solution of naphthoic acid 17 (18.9 g, 100 mmol) in glacial acetic acid (250 mL). The mixture was stirred at room temperature overnight. The resulting solid was filtered and dried in vacuo to provide the titled compound 18 (24.7 g, 92%) as a white solid.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a bromine atom at the 4-position influence the mass spectrometry fragmentation pattern of 1-hydroxy-2-naphthoic acid derivatives?

A1: The research paper by [] investigates the mass spectrometry fragmentation patterns of various 1-hydroxy-2-naphthoic acid derivatives, including those with a bromine atom at the 4-position. The study found that the bromine atom leads to characteristic fragmentation patterns. Specifically, the presence of bromine facilitates the loss of a bromine radical (Br•) during fragmentation. This distinctive fragmentation pathway can be used to identify and characterize 4-bromo-1-hydroxy-2-naphthoic acid derivatives within complex mixtures.

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